

Superconductivity in Hydrides: A Comparative Study of Experimental LaH_{10} and Theoretical SmH_2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Samarium trihydride*

Cat. No.: *B076094*

[Get Quote](#)

A comparative analysis of lanthanum decahydride (LaH_{10}) and samarium dihydride (SmH_2) under high pressure reveals a stark contrast in their superconducting properties. While LaH_{10} has been experimentally confirmed as a high-temperature superconductor with a critical temperature (T_c) reaching up to approximately 260 K, theoretical calculations for the stable high-pressure phase of samarium hydride predict a surprisingly low T_c of less than 1 K. This guide provides a detailed comparison of the experimentally observed superconductivity in LaH_{10} and the theoretically predicted behavior of SmH_2 , offering insights into the factors governing superconductivity in these rare earth hydrides.

Data Presentation: Superconducting Properties

The following table summarizes the key experimental superconducting parameters for LaH_{10} and the theoretically predicted values for SmH_2 at high pressures.

Property	LaH ₁₀ (Experimental)	SmH ₂ (Theoretical)
Maximum Critical Temperature (T _c)	~250-260 K[1]	< 1 K[2]
Pressure for Maximum T _c	~170-190 GPa[1]	~200 GPa[2]
Crystal Structure	Face-Centered Cubic (Fm-3m) [1][3]	Hexagonal (P6/mmm)[2][4]
Upper Critical Magnetic Field (H _{c2} (0))	~133.5 T at 120 GPa[3]	Not applicable due to low T _c
Superconducting Mechanism	Phonon-mediated (BCS-like) [3]	Predicted to be phonon-mediated[2]

Experimental and Theoretical Protocols

The investigation of superconductivity in hydrides under extreme pressures requires sophisticated experimental and computational techniques.

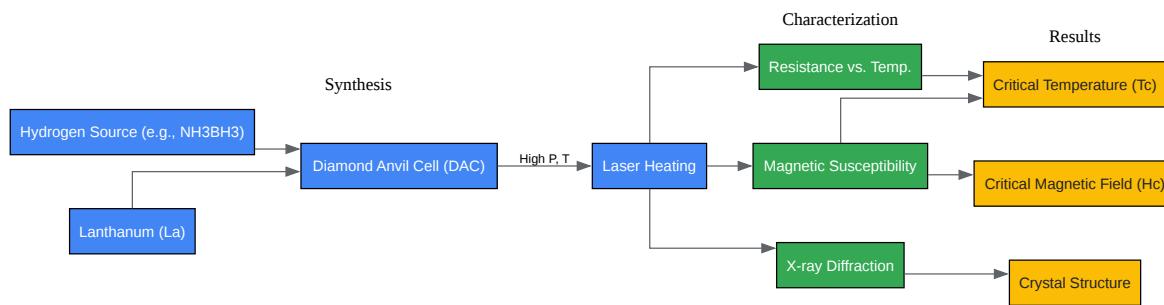
Experimental Synthesis and Characterization of LaH₁₀

The synthesis of superconducting LaH₁₀ involves the compression of a lanthanum sample with a hydrogen source, typically ammonia borane (NH₃BH₃) or paraffin, within a diamond anvil cell (DAC).[5] The sample is then heated with a laser to facilitate the chemical reaction and formation of the hydride.

The primary experimental techniques used to characterize the superconducting state include:

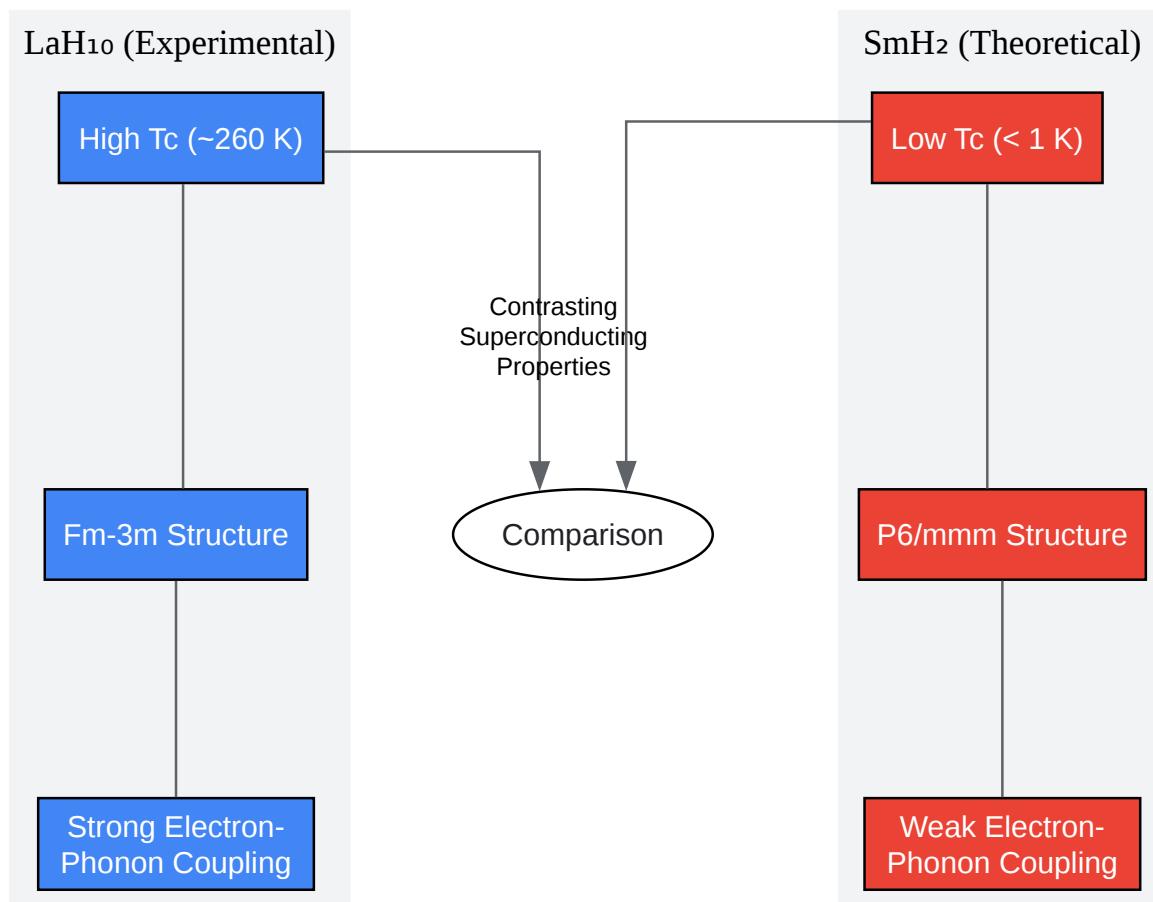
- Electrical Resistance Measurements: A four-probe method is employed to measure the electrical resistance of the sample as a function of temperature. The sharp drop to zero resistance is a hallmark of superconductivity.[3]
- Magnetic Susceptibility Measurements: A superconducting quantum interference device (SQUID) magnetometer is used to measure the magnetic susceptibility. The expulsion of a magnetic field (the Meissner effect) provides definitive evidence of superconductivity.[5]

- X-ray Diffraction (XRD): Synchrotron XRD is used to determine the crystal structure of the synthesized hydride under high pressure.[3][6]


Theoretical Prediction of SmH₂ Properties

Due to the lack of experimental data for superconducting samarium hydrides at high pressure, researchers have turned to computational methods to predict their properties. The theoretical investigation of SmH₂ involved:

- Crystal Structure Prediction: Random structure searches using algorithms like AIRSS (Ab initio Random Structure Searching) were performed to identify the most stable stoichiometry and crystal structure of samarium hydride at various high pressures.[2] These searches indicated that SmH₂ with a P6/mmm structure is the most stable phase around 200 GPa.[2][4]
- Electronic Structure and Phonon Calculations: Density Functional Theory (DFT) was used to calculate the electronic band structure and phonon dispersion of the predicted SmH₂ structure. To account for the strongly correlated 4f electrons of samarium, Dynamical Mean-Field Theory (DMFT) was also employed (DFT+DMFT).[2][4]
- Electron-Phonon Coupling and T_c_ Calculation: The electron-phonon coupling strength was calculated using Density Functional Perturbation Theory (DFPT). The Allen-Dynes modified McMillan equation was then used to estimate the superconducting critical temperature.[2]


Visualizations

The following diagrams illustrate the experimental workflow for high-pressure superconductors and the contrasting properties of LaH₁₀ and SmH₂.

[Click to download full resolution via product page](#)

Experimental workflow for high-pressure hydrides.

[Click to download full resolution via product page](#)

Contrasting properties of LaH_{10} and SmH_2 .

Discussion

The significant difference in the superconducting properties of LaH_{10} and the predicted stable high-pressure phase of samarium hydride (SmH_2) highlights the complex interplay of factors that govern high-temperature superconductivity in these materials. While both are rare earth hydrides, the specific electronic structure and phonon modes, which are dictated by the crystal structure and the nature of the metal atom, lead to vastly different electron-phonon coupling strengths.

The experimental confirmation of high- T_c superconductivity in LaH_{10} , in agreement with theoretical predictions, has been a major breakthrough in the field.^{[7][8]} The clathrate-like

structure with hydrogen cages is believed to be crucial for the strong electron-phonon coupling.

[3]

Conversely, the theoretical finding that SmH_2 is the stable high-pressure phase, with a predicted low T_c , suggests that not all rare earth hydrides will exhibit high-temperature superconductivity.[2] The calculations indicate that the electronic and phononic properties of the $P6/mmm$ structure of SmH_2 do not favor strong electron-phonon coupling, leading to the suppression of superconductivity.[2]

This comparative study underscores the importance of both experimental synthesis and theoretical calculations in the search for new high-temperature superconductors. While theory can guide experimental efforts, experimental verification remains crucial. The contrasting cases of LaH_{10} and SmH_2 provide valuable insights for researchers aiming to understand and design new superconducting materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ultrafast dynamics evidence of strong coupling superconductivity in $\text{LaH}_{10\pm\delta}$ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. uspex-team.org [uspex-team.org]
- 7. osti.gov [osti.gov]
- 8. [1906.03462] Road to Room-Temperature Superconductivity: T_c above 260 K in Lanthanum Superhydride under Pressure [arxiv.org]
- To cite this document: BenchChem. [Superconductivity in Hydrides: A Comparative Study of Experimental LaH_{10} and Theoretical SmH_2]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b076094#comparative-study-of-superconductivity-in-smh3-and-lah10>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com